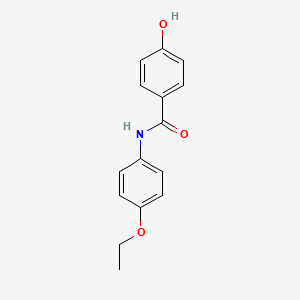

N-(4-ethoxyphenyl)-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-2-19-14-9-5-12(6-10-14)16-15(18)11-3-7-13(17)8-4-11/h3-10,17H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZOKIYXMXQQCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Ethoxyphenyl 4 Hydroxybenzamide and Its Analogues

Conventional Synthetic Routes for Amide Bond Formation

Conventional methods for creating the amide linkage in N-(4-ethoxyphenyl)-4-hydroxybenzamide typically involve condensation reactions of appropriate precursors and functional group transformations.

Condensation Reactions with Precursors

The most common approach for synthesizing this compound is the reaction between 4-ethoxyaniline and a 4-hydroxybenzoic acid derivative. A widely used method is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.orguomustansiriyah.edu.iq In this case, 4-ethoxyaniline is treated with 4-hydroxybenzoyl chloride. The base, typically aqueous sodium hydroxide (B78521) or pyridine, neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide. uomustansiriyah.edu.iq

Another established condensation method involves the use of coupling agents to facilitate the direct reaction between 4-ethoxyaniline and 4-hydroxybenzoic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to activate the carboxylic acid group, enabling its efficient reaction with the amine.

A related strategy involves the initial protection of the hydroxyl group of 4-hydroxybenzoic acid, for instance, by converting it to 4-acetoxybenzoic acid. libretexts.orguwimona.edu.jm This protected acid can then be coupled with 4-ethoxyaniline using standard coupling agents, followed by a deprotection step to yield the final product. This approach can prevent potential side reactions involving the phenolic hydroxyl group.

The "salol reaction" provides another route, where a phenyl salicylate (B1505791) is reacted with an amine like 4-ethoxyaniline at elevated temperatures. epo.org

A general representation of the condensation reaction is depicted below:

General Reaction Scheme: Route A (Acid Chloride): 4-ethoxyaniline + 4-hydroxybenzoyl chloride → this compound + HCl

Route B (Coupling Agent): 4-ethoxyaniline + 4-hydroxybenzoic acid --(Coupling Agent)--> this compound + Byproducts

| Precursor 1 | Precursor 2 | Method | Key Reagents |

| 4-ethoxyaniline | 4-hydroxybenzoyl chloride | Schotten-Baumann | NaOH or Pyridine |

| 4-ethoxyaniline | 4-hydroxybenzoic acid | Coupling Reaction | EDC, HOBt |

| 4-ethoxyaniline | 4-acetoxybenzoic acid | Coupling & Deprotection | Coupling agent, then base |

| Phenyl salicylate | 4-ethoxyaniline | Salol Reaction | Heat |

Functional Group Transformations and Precursor Derivatization

The synthesis of this compound can also be achieved through the transformation of functional groups on pre-synthesized intermediates. For instance, a precursor molecule containing a different functional group at the para-position of the benzoyl ring could be converted to a hydroxyl group in a later synthetic step.

The necessary precursors, such as 4-hydroxybenzoyl chloride, are themselves synthesized through derivatization. 4-hydroxybenzoic acid can be reacted with thionyl chloride (SOCl₂) to produce 4-hydroxybenzoyl chloride. Similarly, p-hydroxybenzamide can be prepared by reacting methyl p-hydroxybenzoate with concentrated ammonia (B1221849) at elevated temperatures. google.com These precursors are then used in the condensation reactions described above.

Advanced and Green Chemistry Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. These advanced approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating amide bond formation. mdpi.comorganic-chemistry.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purity. ijprdjournal.com For the synthesis of this compound and its analogues, a mixture of the carboxylic acid and amine can be subjected to microwave heating, sometimes in the presence of a catalyst or in a solvent-free (neat) condition. mdpi.comresearchgate.net This rapid and uniform heating can enhance the reaction rate and minimize the formation of side products. ijprdjournal.com For example, the direct amidation of carboxylic acids with amines has been successfully carried out under microwave irradiation using a catalytic amount of ceric ammonium (B1175870) nitrate (B79036) (CAN) under solvent-free conditions. mdpi.com

| Reactants | Catalyst/Conditions | Time | Yield |

| Benzoic acid, Aniline (B41778) | Neat, Microwave (270 °C) | 20 min | 97% researchgate.net |

| Carboxylic acids, Amines | CAN (2 mol%), Microwave (160-165 °C) | 2 h | High yields mdpi.com |

Environmentally Benign Reaction Conditions

Green chemistry principles are increasingly being applied to the synthesis of benzanilides. This includes the use of environmentally friendly solvents, such as water or polyethylene (B3416737) glycol (PEG), and the development of reusable catalysts. The Schotten-Baumann reaction, for instance, can be performed in a biphasic system of water and an organic solvent, which simplifies product isolation. organic-chemistry.org

The use of solid acid catalysts is another green approach that is gaining traction. These catalysts are often more environmentally friendly and can be easily separated from the reaction mixture and reused, reducing waste.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, reaction time, and the stoichiometry of the reactants and reagents.

In the Schotten-Baumann reaction, for example, the rate of addition of the acid chloride and the concentration of the base can significantly impact the outcome. cam.ac.uk In continuous flow systems, parameters such as flow rate and mixing efficiency are critical for suppressing side reactions like hydrolysis and improving the space-time-yield. cam.ac.uk

For syntheses involving coupling agents, the choice of the specific agent and any additives can influence the reaction efficiency and the level of side products. The optimization process often involves a systematic variation of these parameters to identify the conditions that provide the best balance of high yield, high purity, and operational simplicity. For instance, in the synthesis of benzanilide (B160483) from N-benzylbenzamidine, different oxidants and bases were tested to find the optimal conditions, which were determined to be PhINTs as the oxidant in toluene (B28343) at 100 °C without an added base. researchgate.net

| Parameter | Variation | Effect on Yield/Purity |

| Solvent | Different organic solvents | Can affect solubility of reactants and reaction rate. |

| Temperature | Increasing or decreasing | Can influence reaction rate and selectivity. |

| Base | Different inorganic or organic bases | Affects neutralization of acid byproduct and can catalyze the reaction. uomustansiriyah.edu.iq |

| Catalyst | Different coupling agents or catalysts | Determines the reaction pathway and efficiency. |

| Stoichiometry | Molar ratios of reactants | Can drive the reaction to completion and minimize unreacted starting materials. |

Isolation and Purification Strategies for this compound

The successful synthesis of this compound is critically dependent on effective isolation and purification strategies to remove unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound, which possesses both a phenolic hydroxyl group and an amide linkage, as well as the nature of the impurities present in the reaction mixture. The primary techniques employed for the purification of this compound and its analogues are liquid-liquid extraction, crystallization, and column chromatography.

Following the completion of the synthesis, the initial step typically involves quenching the reaction and neutralizing any acidic or basic catalysts. The crude product is then often isolated by precipitation or extraction. A common work-up procedure involves partitioning the reaction mixture between an organic solvent, such as ethyl acetate (B1210297), and an aqueous solution. The organic layer, containing the desired product, is then washed sequentially with dilute acid, dilute base (to remove phenolic starting materials or acidic byproducts), and brine. Subsequent drying over an anhydrous salt like sodium sulfate, followed by solvent evaporation under reduced pressure, yields the crude solid product.

Crystallization

Crystallization is a widely used and effective method for the purification of solid organic compounds like this compound. google.com The principle of this technique relies on the differential solubility of the compound and its impurities in a selected solvent or solvent system at varying temperatures. For N-aryl amides and phenolic compounds, a range of polar solvents are often effective.

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point. google.com For this compound, which possesses both hydrogen bond donor (phenol, amide N-H) and acceptor (carbonyl, ether, phenol) sites, polar protic and aprotic solvents are generally suitable. The process involves dissolving the crude solid in a minimal amount of the hot solvent to form a saturated solution. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of crystals, while the impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

| Solvent System | Rationale for Use | General Procedure |

| Ethanol | Good solvency for polar compounds; readily available. | Dissolve crude product in hot ethanol, allow to cool slowly to room temperature, then potentially in an ice bath to maximize crystal formation. |

| Acetonitrile (B52724) | Often provides good crystal quality for amides. | Dissolve crude solid in a minimum volume of hot acetonitrile and allow for slow cooling. |

| Ethanol/Water | A mixed solvent system can fine-tune the solubility. The addition of water as an anti-solvent to an ethanolic solution can induce crystallization. | Dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until the solution becomes turbid. Reheat to clarify and then cool slowly. |

| Ethyl Acetate/Hexane (B92381) | Ethyl acetate is a good solvent for the compound, while hexane acts as an anti-solvent. | Dissolve the crude product in a small amount of hot ethyl acetate, then slowly add hexane until persistent cloudiness is observed. Cool the mixture to induce crystallization. |

Column Chromatography

For mixtures that are difficult to separate by crystallization, or for achieving a higher degree of purity, column chromatography is a powerful purification technique. This method separates compounds based on their differential adsorption onto a stationary phase and their solubility in a mobile phase.

For the purification of this compound, both normal-phase and reversed-phase chromatography can be employed.

Normal-Phase Chromatography: In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used with a non-polar mobile phase. The polarity of the mobile phase is gradually increased to elute the compounds from the column. For this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice for the eluent. The more polar compounds will adhere more strongly to the silica gel and thus elute later.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. A small amount of an acid, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution, especially for phenolic compounds. In RP-HPLC, more polar compounds elute earlier, while less polar compounds are retained longer on the column. This method is particularly useful for the final purification of small quantities of the compound or for analytical purity assessment.

| Chromatography Technique | Stationary Phase | Typical Mobile Phase | Separation Principle |

| Normal-Phase Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Separation based on polarity; more polar compounds have a higher affinity for the stationary phase and elute later. |

| Reversed-Phase HPLC (RP-HPLC) | C18-modified Silica | Acetonitrile/Water with 0.1% Formic Acid | Separation based on hydrophobicity; less polar compounds have a higher affinity for the stationary phase and elute later. |

The progress of the purification, whether by crystallization or chromatography, is typically monitored by analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of the collected fractions. Once pure fractions are obtained, the solvent is removed under reduced pressure to yield the purified this compound.

Advanced Spectroscopic and Structural Elucidation of N 4 Ethoxyphenyl 4 Hydroxybenzamide

Vibrational Spectroscopy Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The FT-IR spectrum of N-(4-ethoxyphenyl)-4-hydroxybenzamide reveals characteristic absorption bands that confirm its structural integrity. Key vibrational modes include the N-H and O-H stretching, the carbonyl (C=O) stretching of the amide group, and various aromatic C-H and C-C stretching and bending vibrations.

The presence of a broad absorption band in the region of 3300-3500 cm⁻¹ is typically indicative of O-H and N-H stretching vibrations, often broadened by hydrogen bonding. The amide I band, primarily associated with the C=O stretching vibration, is expected to appear as a strong absorption in the region of 1630-1680 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, is typically observed around 1520-1570 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C-O stretching of the ether and phenol (B47542) groups would be visible in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H Stretch (Phenol) | 3200 - 3600 (broad) |

| N-H Stretch (Amide) | 3100 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2850 - 2980 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1520 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric C-O-C Stretch (Ether) | 1200 - 1275 |

| Symmetric C-O-C Stretch (Ether) | 1020 - 1075 |

| C-O Stretch (Phenol) | 1180 - 1260 |

Note: The exact frequencies can vary based on the sample's physical state and intermolecular interactions.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations.

In the FT-Raman spectrum of this compound, the aromatic ring vibrations are expected to be particularly prominent. The symmetric stretching of the benzene (B151609) rings should produce strong signals in the 1580-1610 cm⁻¹ region. The C=O stretching vibration of the amide group, while strong in the IR, may appear weaker in the Raman spectrum. The C-O-C stretching vibrations of the ethoxy group and the C-N stretching of the amide linkage would also be observable. The combination of both FT-IR and FT-Raman data provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

Proton (¹H) NMR spectroscopy of this compound provides a wealth of information about the number and types of hydrogen atoms present in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the ethoxy group protons, the amide proton, and the phenolic proton.

The aromatic protons on the two benzene rings will appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The protons on the 4-hydroxybenzamide (B152061) ring and the 4-ethoxyphenyl ring will exhibit characteristic splitting patterns (doublets or doublets of doublets) due to coupling with their neighboring protons. The ethoxy group will show a quartet for the methylene (B1212753) (-CH₂-) protons (around δ 4.0 ppm) coupled to the methyl (-CH₃) protons, which will appear as a triplet (around δ 1.4 ppm). The amide proton (N-H) and the phenolic proton (O-H) are expected to appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic OH | Variable (e.g., 9.0-10.0) | br s |

| Amide NH | Variable (e.g., 8.0-9.0) | br s |

| Aromatic H (ortho to C=O) | ~7.8 | d |

| Aromatic H (meta to C=O) | ~6.9 | d |

| Aromatic H (ortho to NH) | ~7.5 | d |

| Aromatic H (meta to NH) | ~6.9 | d |

| Methylene (-OCH₂-) | ~4.0 | q |

| Methyl (-CH₃) | ~1.4 | t |

Note: d = doublet, t = triplet, q = quartet, br s = broad singlet. Coupling constants (J) would provide further structural information.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing around δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atoms attached to the oxygen of the phenol and ether groups will be shifted further downfield within this range. The methylene carbon of the ethoxy group will appear around δ 60-70 ppm, while the methyl carbon will be the most upfield signal, typically around δ 15 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~167 |

| Aromatic C (C-OH) | ~160 |

| Aromatic C (C-O-CH₂CH₃) | ~156 |

| Aromatic C (C-NH) | ~132 |

| Aromatic C (ortho to C=O) | ~130 |

| Aromatic C (C-C=O) | ~125 |

| Aromatic C (ortho to NH) | ~122 |

| Aromatic C (meta to C=O) | ~116 |

| Aromatic C (meta to NH) | ~115 |

| Methylene (-OCH₂-) | ~64 |

| Methyl (-CH₃) | ~15 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals observed in 1D NMR spectra and for elucidating the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other. sdsu.edu For this compound, cross-peaks would be observed between the adjacent aromatic protons on each ring, confirming their relative positions. bas.bg A strong cross-peak would also be present between the methylene and methyl protons of the ethoxy group. bas.bg

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. sdsu.edu An HMQC or HSQC spectrum would show a cross-peak for each C-H bond in the molecule. For example, the signal for the methylene protons at ~δ 4.0 ppm would correlate with the methylene carbon signal at ~δ 64 ppm. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment can further provide information about longer-range H-C couplings (2-3 bonds), helping to piece together the entire molecular structure by connecting different spin systems. sdsu.edu

By integrating the data from these advanced spectroscopic techniques, a detailed and confident structural elucidation of this compound can be achieved, providing a solid foundation for further chemical and biological investigations of this compound.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, with a molecular formula of C15H15NO3 and a molecular weight of 257.28 g/mol , electrospray ionization (ESI) is a commonly employed soft ionization technique that would be expected to generate a prominent protonated molecular ion [M+H]+ at m/z 258. sigmaaldrich.comnist.gov

Key expected fragmentation pathways would include the cleavage of the C-N amide bond, leading to the formation of a 4-hydroxybenzoyl cation at m/z 121 and a 4-ethoxyaniline radical cation at m/z 137. Further fragmentation of the 4-ethoxyphenyl portion could involve the loss of an ethyl group (C2H5) to yield a fragment at m/z 108. The table below outlines the predicted major fragment ions for this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Ion Formula | Fragment Identity |

| 258 | [C15H16NO3]+ | [M+H]+ (Protonated Molecular Ion) |

| 137 | [C8H11NO]+ | 4-ethoxyaniline |

| 121 | [C7H5O2]+ | 4-hydroxybenzoyl cation |

| 108 | [C6H6NO]+ | [4-aminophenol]+ |

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction Analysis

Although a specific single-crystal X-ray structure for this compound has not been reported in the surveyed literature, data from the closely related analog, N-(4-hydroxyphenyl)acetamide, offers significant insights into the likely crystal parameters. For N-(4-hydroxyphenyl)acetamide, a monoclinic crystal system with the space group P21/c is observed. researchgate.net It is plausible that this compound would crystallize in a similar system due to the structural similarities that would dictate its packing arrangement. The table below presents the crystallographic data for the analogous compound N-(4-hydroxyphenyl)acetamide.

Table 2: Crystallographic Data for the Analogous Compound N-(4-hydroxyphenyl)acetamide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.939(3) |

| b (Å) | 9.492(2) |

| c (Å) | 7.037(2) |

| α (°) | 90 |

| β (°) | 106.18(3) |

| γ (°) | 90 |

| Volume (ų) | 765.3(4) |

| Z | 4 |

Supramolecular Interactions and Hydrogen Bonding Networks in Crystal Lattices

The solid-state structure of this compound is expected to be heavily influenced by a network of intermolecular hydrogen bonds. These non-covalent interactions play a crucial role in the formation of a stable and well-ordered crystal lattice.

Drawing parallels from its structural analog, N-(4-hydroxyphenyl)acetamide, the primary hydrogen bonding motifs would involve the hydroxyl (-OH) and amide (N-H) groups as hydrogen bond donors, and the carbonyl (C=O) and hydroxyl oxygen atoms as hydrogen bond acceptors. researchgate.net Specifically, it is anticipated that the hydroxyl group's hydrogen atom will form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule. Additionally, the amide proton (N-H) is expected to form a hydrogen bond with the hydroxyl oxygen of another neighboring molecule.

Table 3: Predicted Hydrogen Bonding Interactions in the Crystal Lattice of this compound

| Donor | Acceptor | Type of Interaction | Anticipated Resulting Motif |

| O-H (hydroxyl) | O=C (carbonyl) | Intermolecular Hydrogen Bond | Dimeric rings or chains |

| N-H (amide) | O-H (hydroxyl) | Intermolecular Hydrogen Bond | Chains propagating through the lattice |

Computational Chemistry and Theoretical Investigations of N 4 Ethoxyphenyl 4 Hydroxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular structures and energies. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies calculations while maintaining a high degree of accuracy. nih.gov One of the primary applications of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state conformation. cyberleninka.ru This is achieved by finding the coordinates on the potential energy surface where the forces on each atom are effectively zero. nih.govnih.gov

For molecules like N-(4-ethoxyphenyl)-4-hydroxybenzamide, a common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). nih.govnih.gov The B3LYP functional is known for balancing accuracy and computational efficiency. nih.gov The geometry optimization process yields crucial data, including bond lengths, bond angles, and dihedral angles that define the molecule's shape. While specific experimental data for this compound is not available in the provided context, DFT calculations would produce a set of optimized geometric parameters.

To illustrate, the table below shows an example of optimized geometric parameters that would be obtained from a DFT/B3LYP calculation for a related benzamide (B126) structure.

| Parameter | Calculated Value (Example) |

|---|---|

| C=O Bond Length | 1.24 Å |

| N-H Bond Length | 1.01 Å |

| C-N Bond Length | 1.36 Å |

| O-H Bond Length | 0.97 Å |

| C-N-C Bond Angle | 128.5° |

| O=C-N Bond Angle | 122.1° |

| Phenyl Ring Dihedral Angle | 35.0° |

Note: The data in this table is illustrative for a representative benzamide compound and does not represent actual calculated values for this compound.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. sigmaaldrich.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking other techniques and for calculations where DFT may not be suitable. sigmaaldrich.com They provide a foundational approach to understanding the electronic structure, complementing the insights gained from DFT. sigmaaldrich.com

Electronic Structure Analysis

Beyond determining the molecular geometry, computational methods are essential for analyzing the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.govnih.gov Conversely, a large energy gap indicates high kinetic stability and low reactivity, characteristic of a "hard" molecule. From the HOMO and LUMO energy values, important quantum chemical parameters such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) can be calculated.

The following table demonstrates the type of data generated from an FMO analysis, using values from a similar molecule, N-(4-hydroxyl phenyl) acetamide (B32628), for illustration. nih.gov

| Parameter | Symbol | Value (Example) |

|---|---|---|

| HOMO Energy | EHOMO | -5.65 eV |

| LUMO Energy | ELUMO | -0.59 eV |

| Energy Gap | ΔE | 5.06 eV |

| Chemical Hardness | η | 2.53 eV |

| Electronegativity | χ | 3.12 eV |

| Electrophilicity Index | ω | 1.92 eV |

Note: The data presented is for the related compound N-(4-hydroxyl phenyl) acetamide and serves as an example of FMO analysis results. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, using a color gradient to represent different potential values. Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. nih.govnih.gov

For this compound, an MEP map would likely show the most negative potential (red/yellow) concentrated around the oxygen atoms of the carbonyl (C=O) and hydroxyl (-OH) groups, as these are the most electronegative atoms. The most positive potential (blue) would be expected around the hydroxyl and amide hydrogen atoms. This visualization provides an intuitive understanding of where the molecule is most likely to interact with other charged or polar species. nih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized Lewis-type structures (bonds and lone pairs). nih.gov This method is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute significantly to molecular stability. researchgate.net

The table below provides an example of the kind of data derived from an NBO analysis for a related compound, illustrating the stabilization energies from key hyperconjugative interactions. nih.gov

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) Ocarbonyl | π(C-N) | 28.5 |

| LP(1) N | π(Carom-Carom) | 45.2 |

| π(Carom-Carom) | π(C=O) | 20.1 |

| LP(2) Ohydroxyl | σ(Carom-Carom) | 5.3 |

Note: This table is illustrative, showing example stabilization energies from an NBO analysis of a similar aromatic amide to demonstrate the type of information obtained. nih.gov

Vibrational Frequency Calculations and Spectral Simulation

Theoretical vibrational frequency analysis is a powerful tool in computational chemistry for understanding the molecular structure and bonding of a compound. By employing quantum chemical methods, such as Density Functional Theory (DFT), it is possible to calculate the vibrational modes of a molecule and simulate its infrared (IR) and Raman spectra. These calculations are crucial for assigning experimental spectral bands to specific molecular motions, thereby confirming the structural characteristics of the synthesized compound.

The vibrational analysis of this compound is typically performed after optimizing the molecular geometry to a minimum energy state. A common theoretical approach involves using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a split-valence basis set like 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size.

The calculated harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity, electron correlation effects, and basis set deficiencies, thus improving the agreement with experimental data. The key vibrational modes for this compound involve the stretching and bending of its characteristic functional groups.

A detailed analysis of the calculated vibrational spectrum allows for the assignment of specific frequencies to the corresponding atomic motions. For instance, the O-H stretching vibration of the phenolic group is expected to appear as a distinct band, as is the N-H stretching of the amide linkage. The position of these bands can provide insight into intermolecular and intramolecular hydrogen bonding. Similarly, the C=O stretching frequency of the amide carbonyl group is a strong indicator of the electronic environment and conjugation within the molecule. The aromatic C-H stretching and C=C bending vibrations, as well as the C-O-C stretching of the ether group, also provide signature peaks in the vibrational spectrum.

A comparison of theoretically predicted vibrational frequencies with experimental FT-IR and FT-Raman spectra is essential for a comprehensive structural elucidation of this compound.

Table 1: Theoretical Vibrational Frequencies for Key Functional Groups of this compound Note: These values are representative and based on DFT calculations for similar benzanilide (B160483) structures. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Phenolic -OH | O-H Stretch | 3650 |

| Amide N-H | N-H Stretch | 3450 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Amide C=O | C=O Stretch | 1685 |

| Aromatic C=C | C=C Stretch | 1600-1450 |

| Ether C-O-C | Asymmetric Stretch | 1250 |

| Phenolic C-O | C-O Stretch | 1210 |

Reactivity Descriptors and Global/Local Reactivity Analysis

Global and local reactivity descriptors derived from conceptual DFT are instrumental in predicting the chemical behavior of a molecule. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the distribution and energies of these frontier orbitals indicate the most probable sites for electrophilic and nucleophilic attack. The electron density of the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenolic ring and the nitrogen atom, making these the likely centers for electrophilic attack. Conversely, the LUMO is often distributed over the carbonyl carbon and the benzamide ring, indicating these as potential sites for nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small energy gap. researchgate.net

Chemical Softness (S): 1 / η

Electrophilicity Index (ω): χ² / (2η). This index measures the propensity of a species to accept electrons.

These descriptors provide a quantitative measure of the molecule's reactivity and stability. researchgate.net

Local reactivity is analyzed using Fukui functions, which identify the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.

Table 2: Calculated Global Reactivity Descriptors for this compound Note: These values are illustrative and derived from DFT calculations on analogous structures.

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.85 |

| LUMO Energy | ELUMO | -1.25 |

| Energy Gap | ΔE | 4.60 |

| Ionization Potential | I | 5.85 |

| Electron Affinity | A | 1.25 |

| Electronegativity | χ | 3.55 |

| Chemical Hardness | η | 2.30 |

| Chemical Softness | S | 0.43 |

| Electrophilicity Index | ω | 2.74 |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov The NLO response of a molecule is governed by its hyperpolarizability. The first-order hyperpolarizability (β) is a third-rank tensor that determines the second-order NLO response.

Theoretical calculations, particularly using DFT methods, have become a standard tool for predicting the NLO properties of new materials. nih.gov For this compound, the presence of electron-donating groups (ethereal and hydroxyl) and an electron-accepting group (carbonyl), connected by a π-conjugated system, suggests the potential for intramolecular charge transfer (ICT) upon excitation. This ICT is a key factor for a large NLO response.

The NLO properties are calculated from the optimized molecular geometry. The components of the dipole moment (μ) and the first-order hyperpolarizability (β) are determined. The total molecular dipole moment and the magnitude of the first-order hyperpolarizability (βtot) are calculated from the individual tensor components.

A large value of βtot, often compared to a standard NLO material like urea, indicates that the molecule could be a promising candidate for NLO applications. The theoretical prediction of these properties allows for the rational design of new molecules with enhanced NLO activity. For this compound, the combination of a donor-π-acceptor framework is a promising structural motif for significant NLO effects.

Table 3: Theoretically Predicted Dipole Moment and First-Order Hyperpolarizability of this compound Note: The presented values are representative and based on theoretical studies of similar organic compounds.

| Parameter | Symbol | Calculated Value |

| Dipole Moment (x) | μx | 2.5 D |

| Dipole Moment (y) | μy | 1.8 D |

| Dipole Moment (z) | μz | 0.5 D |

| Total Dipole Moment | μtot | 3.1 D |

| First Hyperpolarizability (total) | βtot | 15 x 10-30 esu |

Investigation of Biological and Biochemical Activities Excluding Clinical Human Data

In Vitro Studies on Biological Targets and Pathways

Enzyme Inhibition Studies

Currently, there is a notable absence of published research specifically investigating the inhibitory activity of N-(4-ethoxyphenyl)-4-hydroxybenzamide against several key enzyme targets. Dedicated screening assays for anaplastic lymphoma kinase (ALK), enoyl-acyl carrier protein reductase (InhA), urease, monoamine oxidases (MAO-A and MAO-B), and β-secretase (BACE1) have not identified or reported on this specific compound.

While the broader class of benzamides and related structures have been explored as inhibitors for these enzymes, direct evidence for this compound is lacking. For instance, various novel compounds have been identified as potent inhibitors of InhA, a critical enzyme in Mycobacterium tuberculosis, but these are structurally distinct from the subject of this article. nih.govnih.gov Similarly, extensive research into urease inhibitors has uncovered numerous compounds, yet none of these studies have included this compound. nih.govnih.gov The same holds true for inhibitors of monoamine oxidases and β-secretase, where other chemical entities have been the focus of investigation. nih.govresearchgate.netmdpi.comnih.govnih.gov

Cellular Pathway Modulation

Direct studies on the modulation of specific cellular pathways by this compound are not present in the available literature. Research on a structurally related metabolite, N-(4-ethoxyphenyl)-p-benzoquinone imine, which can be formed from p-phenetidine, has shown effects on isolated rat hepatocytes, including interactions with glutathione (B108866) and impacts on cell viability. However, it is crucial to note that this is a different chemical compound, and these findings cannot be directly extrapolated to this compound. Further investigation is required to determine if this compound interacts with any cellular signaling or metabolic pathways.

Antimicrobial Activity Studies (In Vitro)

Antibacterial Spectrum and Efficacy

Specific data detailing the antibacterial spectrum and efficacy of this compound, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not available in the reviewed scientific literature. While benzamide (B126) derivatives, as a class, have been reported to possess antibacterial properties, the specific activity of this compound remains uncharacterized.

Antifungal Efficacy

Similar to its antibacterial profile, the antifungal efficacy of this compound has not been specifically documented. Studies on related N-(4-halobenzyl)amides have shown activity against various Candida species, including fluconazole-resistant strains. mdpi.com For example, certain derivatives have demonstrated notable MIC values against Candida krusei. mdpi.com However, without direct testing, the antifungal potential of this compound, particularly against clinically relevant fungal pathogens like Candida spp., is unknown.

Antimycobacterial Activity

The antimycobacterial properties of this compound have not been specifically reported. The broader class of salicylanilides and other benzamide-related structures have been a subject of interest in the search for new antitubercular agents. nih.gov For example, N-pyrazinylbenzamides have been designed and evaluated for their activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. nih.gov Some of these related compounds have shown promising MIC values. nih.govnih.govmdpi.commdpi.comresearchgate.net Nevertheless, in the absence of specific studies, the activity of this compound against Mycobacterium species remains an open area for investigation.

Antiparasitic Activity (In Vitro/In Vivo Animal Models)

Anti-malarial Properties

No published studies detailing the anti-malarial properties of this compound were found.

Anti-trypanosomal Activity

No published studies detailing the anti-trypanosomal activity of this compound were found.

Anti-leishmanial Activity

No published studies detailing the anti-leishmanial activity of this compound were found.

Structure-Activity Relationship (SAR) Studies

Molecular Modifications and Activity Correlation

No SAR studies have been published that specifically analyze molecular modifications of this compound in relation to its antiparasitic activity.

Ligand-Protein Interaction Analysis (Molecular Docking, Molecular Dynamics Simulation)

No ligand-protein interaction analyses, such as molecular docking or molecular dynamics simulations, have been published for this compound against parasitic protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological or biochemical activities. scienceforecastoa.com This approach is predicated on the principle that the structural and physicochemical properties of a molecule inherently govern its interactions with biological systems, and thus its activity. rjptonline.org By quantifying these properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds, guide the synthesis of more potent analogues, and provide insights into the mechanisms of action. scienceforecastoa.comresearchgate.net

For a compound like this compound, a QSAR study would involve the systematic analysis of how variations in its chemical scaffold relate to a specific biological endpoint, such as enzyme inhibition or receptor binding affinity. While dedicated QSAR studies specifically focused on this compound are not extensively documented in publicly available literature, the principles of QSAR can be readily applied by examining studies on structurally related N-phenylbenzamides, anilides, and other benzamide derivatives. nih.govnih.govnih.gov

A typical QSAR analysis involves the generation of a dataset of structurally similar compounds with their corresponding measured biological activities. For each molecule, a wide array of molecular descriptors are calculated. These descriptors can be broadly categorized as follows:

Physicochemical Descriptors: These quantify properties such as lipophilicity (logP), which is the logarithm of the partition coefficient between octanol (B41247) and water and indicates how a molecule distributes between fatty and aqueous environments. scienceforecastoa.com Molar refractivity (MR) is another key descriptor related to the volume and polarizability of the molecule. scienceforecastoa.com

Electronic Descriptors: These describe the electronic properties of a molecule, such as the distribution of charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). walisongo.ac.id These are crucial for understanding electrostatic interactions and the reactivity of the compound.

Steric Descriptors: These parameters describe the size and shape of the molecule or its substituents. Examples include Verloop steric parameters, which provide a more detailed description of the spatial arrangement of a substituent than simple van der Waals radii. scienceforecastoa.com

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms and the presence of specific structural features.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Detailed Research Findings from Analogous Compounds

Research on classes of compounds structurally related to this compound provides valuable insights into the types of descriptors that are likely to be significant in a QSAR model for this compound.

A QSAR study on N-phenylbenzamides as antimicrobial agents revealed that the biological activity was significantly influenced by descriptors such as molecular weight, total energy, and the electrophilicity index. nih.gov For activity against Gram-positive bacteria, electrostatic interactions were found to be dominant, while for Gram-negative bacteria, hydrophobic and steric interactions played a more critical role, as indicated by the involvement of molar refractivity and logP in the QSAR model. nih.gov

In another study focusing on the lipophilicity of aniline (B41778) derivatives, a key structural component of this compound, several descriptors were identified as important for QSAR modeling. nih.gov These included the Barysz matrix (a topological descriptor), the hydrophilicity factor (Hy), the Moriguchi octanol-water partition coefficient (MLOGP), electrophilicity (ω/eV), and van der Waals volume (vWV). nih.gov

The table below summarizes key molecular descriptors and their importance as identified in QSAR studies of compounds structurally related to this compound.

| Descriptor Class | Specific Descriptor | Relevance in QSAR Models of Analogous Compounds | Potential Implication for this compound Activity |

| Physicochemical | logP (Lipophilicity) | Crucial for antimicrobial activity of N-phenylbenzamides against Gram-negative bacteria and for predicting the lipophilicity of aniline derivatives. nih.govnih.gov | The balance of hydrophilicity (from the hydroxyl group) and lipophilicity (from the ethoxy and phenyl groups) is likely critical for membrane permeability and target interaction. |

| Physicochemical | Molar Refractivity (MR) | Significant for the anti-Gram-negative activity of N-phenylbenzamides, indicating the importance of steric and hydrophobic interactions. scienceforecastoa.comnih.gov | The size and polarizability of the ethoxy and hydroxyl substituents could influence binding to a target protein. |

| Electronic | Electrophilicity Index | A key contributor to the anti-Gram-positive activity of N-phenylbenzamides and for modeling the lipophilicity of anilines. nih.govnih.gov | The electronic nature of the amide linkage and the aromatic rings will likely govern electrostatic interactions with a biological target. |

| Steric | Verloop Steric Parameters | Important in various QSAR models to define the spatial requirements for ligand-receptor binding. scienceforecastoa.com | The specific shape and volume of the ethoxyphenyl and hydroxyphenyl moieties are likely to be critical for fitting into a binding pocket. |

| Topological | Barysz Matrix (SEigZ) | Identified as a key descriptor for predicting the lipophilicity of aniline derivatives. nih.gov | The overall topology and connectivity of the molecule contribute to its physicochemical properties and biological activity. |

| 3D-QSAR Fields | Electrostatic Fields (CoMFA/CoMSIA) | Found to be a primary determinant of the anti-Gram-positive bacterial activity of N-phenylbenzamides and the inhibitory activity of TRPV1 antagonists. nih.govmdpi.com | The distribution of partial charges across the molecule, particularly around the amide and hydroxyl groups, is likely essential for target recognition. |

| 3D-QSAR Fields | Steric Fields (CoMFA/CoMSIA) | Important for the anti-Gram-negative activity of N-phenylbenzamides and for the activity of TRPV1 antagonists. nih.govmdpi.com | The three-dimensional shape of the molecule will dictate its complementarity to the binding site of a target protein. |

Structural Modification and Derivatization Strategies

Synthesis of Analogues with Varied Substituents

The synthesis of analogues of N-(4-ethoxyphenyl)-4-hydroxybenzamide is a key strategy for exploring its chemical space and developing new compounds with tailored properties. Chemists employ various synthetic routes to introduce a wide range of functional groups onto the parent molecule.

One common approach involves the amine-ester exchange reaction, where substituted primary and secondary amines are reacted with an appropriate ester, such as ortho-phenoxybenzoic acid methyl ester, to generate new substrates for further reactions. mdpi.com Another established method is the acylation of a substituted aniline (B41778) (like 4-ethoxyaniline) with a substituted benzoyl chloride (like 4-hydroxybenzoyl chloride) or a corresponding carboxylic acid activated with a coupling agent. This modular approach allows for significant diversity in the resulting analogues.

Research into related benzamide (B126) structures has demonstrated the feasibility of introducing a variety of substituents. For instance, studies on N-substituted benzamide derivatives have successfully incorporated groups like chlorine atoms and nitro-groups onto the phenyl rings. nih.gov Similarly, the synthesis of 2-(hydroxyphenoxy) benzamide compounds has been achieved with various substituents on the amine portion of the molecule, although this can sometimes lead to a decrease in reaction yields. mdpi.com The exploration of different substituents is crucial for structure-activity relationship (SAR) studies, which aim to identify the chemical features responsible for a compound's activity. nih.govnih.gov

The table below illustrates examples of substituent variations that have been explored in related benzamide structures, which could be hypothetically applied to the this compound scaffold.

| Position of Substitution | Example Substituent | Potential Synthetic Precursor |

| Benzamide Ring (para-position) | Methoxy group | 4-methoxybenzoyl chloride |

| Benzamide Ring (ortho-position) | Hydroxyl group | 2-hydroxybenzoyl chloride |

| Ethoxyphenyl Ring (ortho to amide) | Chlorine | 2-chloro-4-ethoxyaniline |

| Ethoxyphenyl Ring (ortho to amide) | Nitro group | 2-nitro-4-ethoxyaniline |

Influence of Substituent Effects on Molecular Properties and Reactivity

The introduction of different substituents onto the this compound framework has a profound impact on the molecule's electronic properties, conformation, and ultimately, its reactivity and biological interactions. This is governed by the principles of substituent effects, which can be broadly categorized into inductive and resonance effects. nih.gov

Inductive Effects (Field Effects): These are transmitted through the sigma bond framework and are related to the electronegativity of the atoms. Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease electron density, while electron-donating groups (e.g., -OH, -NH₂) increase it. nih.gov

Resonance Effects: These occur in conjugated systems and involve the delocalization of pi-electrons across the molecule. A substituent can either donate electrons into the pi-system (-R effect) or withdraw electrons from it (+R effect). nih.gov

The interplay of these effects alters the molecule's properties. For example, in studies of other Y–R–X systems (where Y is a reaction site and X is a substituent), the strength of the substituent effect has been shown to decay with increasing distance from the reaction site. nih.gov In Y=NO₂ systems, the inductive effect is often dominant, whereas in Y=O⁻ systems, the resonance effect plays a more significant role. nih.gov

Structure-activity relationship (SAR) studies on related N-substituted benzamides have provided concrete examples of these principles. It was found that adding a chlorine atom or a nitro-group to the benzene (B151609) ring significantly decreased the anti-proliferative activity of the tested compounds. nih.gov This suggests that strong electron-withdrawing groups in certain positions are detrimental to the desired biological interaction. Conversely, the presence and position of groups capable of chelating with metal ions, such as the amide's heteroatoms, have been identified as critical for activity, highlighting the importance of the molecule's three-dimensional electronic and steric profile. nih.gov

The table below summarizes the observed influence of certain substituents on the properties of related benzamide derivatives.

| Substituent | Type | Observed Influence on Activity | Reference |

| Chlorine (-Cl) | Electron-withdrawing | Largely decreases anti-proliferative activity | nih.gov |

| Nitro (-NO₂) | Strong electron-withdrawing | Largely decreases anti-proliferative activity | nih.gov |

| Amide Heteroatoms | Metal-chelating | Critical for anti-proliferative activity | nih.gov |

Development of Hybrid Molecules

A sophisticated strategy in medicinal chemistry is the creation of hybrid molecules, which involves amalgamating two or more distinct pharmacophoric units into a single chemical entity. nih.gov The goal is to develop novel compounds with potentially improved affinity and efficacy, a better selectivity profile, or even a dual mode of action that can address complex biological issues like drug resistance. nih.govnih.gov This approach moves beyond simple derivatization to the rational design of multifunctional drugs. nih.gov

The development of hybrid drugs presents challenges in design and synthesis, as well as in predicting their pharmacokinetic and pharmacodynamic profiles. nih.gov However, the potential advantages have led to significant research in this area. nih.gov Examples of successful hybrid molecule strategies include combining the estrogen receptor ligand tamoxifen (B1202) with a ferrocene (B1249389) moiety to create Ferrocifen, or linking quinazolinone structures with antioxidant phenolic derivatives. nih.gov

For a scaffold like this compound, a hybridization strategy could involve covalently linking it to another bioactive molecule. For example, one could envision combining the benzamide structure with moieties known for other activities, such as:

A metal-chelating ligand like 2,2'-bipyridine, which is used in medicinal complexes. nih.gov

An isatin (B1672199) core , which has been incorporated into hybrids to enhance lipophilicity and overcome drug resistance. nih.gov

A quinoline (B57606) moiety , which has yielded hybrids with potent antiplasmodial properties. nih.gov

This approach aims to create a new molecule where the properties of both parent structures are retained or synergistically enhanced, leading to a superior therapeutic candidate. nih.gov

Potential Applications Beyond Direct Human Therapeutics

Material Science Applications

The development of advanced materials with specific optical and electronic properties is a rapidly growing field. Aromatic polyamides, known for their thermal stability and mechanical strength, are of particular interest. mdpi.com The bifunctional nature of N-(4-ethoxyphenyl)-4-hydroxybenzamide makes it a suitable monomer for the synthesis of such high-performance polymers.

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This characteristic is valuable for applications like smart windows, displays, and sensors. Aromatic polyamides have been investigated for their electrochromic properties, often enhanced by the incorporation of specific electroactive units. mdpi.comacs.org

Polymers synthesized from this compound could exhibit electrochromic behavior. The amide linkages within the polymer backbone, coupled with the aromatic rings, can facilitate charge transfer and delocalization, which are essential for electrochromism. The ethoxy and hydroxyl substituents on the phenyl rings can further modulate the electronic properties and, consequently, the color and stability of the different redox states of the polymer. While direct studies on polymers from this specific monomer are not extensively documented, the general principles of electrochromic polyamides suggest this potential. The synthesis of such polymers could be achieved through polycondensation reactions, a common method for producing polyamides. researchgate.netresearchgate.net

Interactive Table: Potential Electrochromic Properties of Polyamides Derived from this compound

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| Color in Neutral State | Likely colorless or pale yellow | Based on the typical appearance of aromatic polyamides in their neutral state. acs.org |

| Color in Oxidized State | Potentially green or blue | Common colors for oxidized states of electrochromic polyamides with similar structures. acs.org |

| Switching Speed | Moderate | Dependent on ion transport and film thickness, typical for polyamide-based systems. |

| Stability | Good | Aromatic backbones generally confer good thermal and electrochemical stability. mdpi.com |

Optoelectronic devices, which source, detect, and control light, rely on materials with specific light-absorbing and emitting properties. Polymers are increasingly used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their processability and tunable properties. The incorporation of this compound into a polymer backbone could influence its optoelectronic characteristics. The aromatic structure contributes to the polymer's ability to absorb and emit light, a fundamental requirement for these applications. The pendant phenyl ether groups can enhance solubility and processability, which are crucial for fabricating thin films for devices. mdpi.com Research on similar polyamides with pendant groups has shown their potential in optoelectronic applications. mdpi.com

Dye and Pigment Industry Intermediates

The synthesis of azo dyes, which constitute a large class of synthetic colorants, involves a diazotization reaction followed by a coupling reaction. unb.ca In the coupling step, a diazonium salt reacts with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. cuhk.edu.hk

This compound possesses a phenolic hydroxyl group, which activates the aromatic ring, making it a suitable candidate to act as a coupling component in the synthesis of azo dyes. The general reaction would involve the diazotization of a primary aromatic amine, followed by the addition of an alkaline solution of this compound to facilitate the coupling reaction. jocpr.com The resulting azo compound would incorporate the this compound moiety, and its final color would be dependent on the specific diazonium salt used. This application is analogous to the use of other phenolic compounds, like 4-hydroxybenzoic acid, in azo dye synthesis. jocpr.com

Interactive Table: Hypothetical Azo Dyes from this compound

| Diazonium Salt Derived From | Predicted Azo Dye Color | Potential Application |

|---|---|---|

| Aniline | Yellow to Orange | Textile Dye |

| p-Nitroaniline | Red | Pigment for Inks |

Agrochemical Applications

Derivatives of N-phenylbenzamide have been investigated for their potential use in agriculture as pesticides. researchgate.net Research has shown that some compounds with this core structure exhibit antifungal and insecticidal activities. researchgate.netnih.gov For instance, certain N-phenylbenzamide derivatives have demonstrated efficacy against various plant pathogens and insect pests. researchgate.netresearchgate.net

Given that this compound is an N-phenylbenzamide derivative, it is plausible that it or its modified forms could possess agrochemical properties. The specific substituents on the phenyl rings, the ethoxy and hydroxyl groups, would influence its biological activity, selectivity, and environmental fate. While its parent compound, 4-hydroxybenzamide (B152061), is noted for its use in the production of agrochemicals like pesticides, herbicides, and fungicides, specific studies on this compound in this context are not widely reported. nbinno.com Further research, including screening for antifungal and insecticidal activity, would be necessary to validate this potential application.

Future Research Directions and Challenges

Advancements in Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards green and sustainable practices, and the synthesis of N-(4-ethoxyphenyl)-4-hydroxybenzamide is no exception. rsc.org Future research will likely focus on developing more environmentally friendly and efficient methods for its production.

Conventional amide synthesis often involves the use of stoichiometric coupling reagents, which can generate significant amounts of chemical waste. ucl.ac.uk Green chemistry approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. numberanalytics.com For the synthesis of this compound, this could involve several innovative strategies:

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation is a promising green alternative. rsc.orgnih.gov Enzymes operate under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the reaction between 4-ethoxyaniline and 4-hydroxybenzoic acid could lead to a highly sustainable synthetic route.

Solvent-Free and Alternative Solvent Systems: Eliminating or replacing hazardous organic solvents is a core principle of green chemistry. numberanalytics.com Future studies could explore solvent-free reaction conditions, potentially using mechanochemistry (grinding) to drive the amidation. numberanalytics.com Alternatively, the use of greener solvents like water or cyclopentyl methyl ether could be investigated. nih.govnih.gov

Catalytic Amidation: Developing novel catalytic systems that can directly form the amide bond without the need for stoichiometric activators is a significant area of research. ucl.ac.uk This includes the use of transition metal catalysts or organocatalysts to facilitate the reaction under milder conditions. numberanalytics.com

Table 1: Comparison of Synthetic Methodologies for Amide Synthesis

| Methodology | Advantages | Disadvantages | Relevance to this compound Synthesis |

| Conventional Coupling Reagents | High yields, well-established | Generates stoichiometric waste, can use hazardous reagents ucl.ac.uk | Current standard but with environmental drawbacks. |

| Biocatalysis (e.g., Lipases) | High selectivity, mild conditions, biodegradable catalyst rsc.orgnih.gov | May require optimization of enzyme and reaction conditions | A highly sustainable future option requiring further research. |

| Solvent-Free (Mechanochemistry) | Reduced solvent waste, potential for high efficiency numberanalytics.com | May not be suitable for all substrates, scalability can be a challenge | An innovative, green approach worth exploring. |

| Catalytic Amidation | Atom-economical, reduced waste, milder conditions ucl.ac.uknumberanalytics.com | Catalyst cost and removal can be an issue | A key area for developing more efficient and sustainable processes. |

Deeper Mechanistic Elucidation of Biological Activities at a Molecular Level

While this compound has been identified, a comprehensive understanding of its biological activities at the molecular level is still in its early stages. Future research should aim to unravel the precise mechanisms of action and identify its molecular targets.

A study on a structurally related compound, N-(4-methoxyphenyl)pentanamide, has shown anthelmintic properties, with a proposed mechanism involving the binding to tubulin, similar to albendazole. nih.gov This suggests a potential avenue of investigation for this compound. Research in this area should include:

Target Identification and Validation: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that interact with this compound.

Binding Site Characterization: Once a target is identified, detailed studies using techniques like X-ray crystallography or cryo-electron microscopy can reveal the precise binding site and the nature of the molecular interactions.

In Vitro and In Vivo Studies: Conducting comprehensive biological assays to correlate the molecular interactions with cellular and physiological effects. This would involve a range of cell-based assays and potentially studies in model organisms to understand the compound's broader biological impact.

Exploration of Novel Analogues and Pharmacophore Design for Specific Targets

The core structure of this compound serves as a valuable scaffold for the design of novel analogues with potentially enhanced or more specific biological activities. Future research will undoubtedly focus on the systematic exploration of its chemical space.

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the ethoxy, phenyl, and hydroxyl groups will be crucial. For instance, altering the length of the alkoxy chain or substituting different positions on the phenyl rings could significantly impact biological activity. epa.gov These SAR studies will provide critical data for understanding which structural features are essential for a desired effect.

Pharmacophore Modeling: Based on the SAR data and the structure of the molecular target (if known), a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov Such a model can then be used to virtually screen for new, more potent, and selective compounds.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This can be a more efficient way to explore the chemical space around the this compound scaffold.

Table 2: Potential Modifications for Analogue Synthesis

| Structural Part | Potential Modifications | Rationale for Modification |

| Ethoxy Group | Varying alkyl chain length (methoxy, propoxy, etc.), introducing branching or unsaturation | To probe the size and nature of the binding pocket. |

| Phenyl Rings | Introducing electron-donating or electron-withdrawing groups, adding heterocyclic rings | To modulate electronic properties, solubility, and potential for new interactions. |

| Hydroxy Group | Shifting its position on the phenyl ring, converting it to an ether or ester | To investigate the importance of the hydrogen bond-donating capability and its location. |

| Amide Linker | Replacing it with other bioisosteres (e.g., reverse amide, sulfonamide) | To improve metabolic stability and explore different geometries. |

Integration of Advanced Computational and Experimental Approaches for Drug Discovery and Material Science

The synergy between computational and experimental methods is revolutionizing chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications, both in medicine and material science.

Computational Screening and Docking: Virtual screening of large compound libraries against a specific biological target can identify new potential hits. Molecular docking simulations can predict the binding mode and affinity of this compound and its analogues to a target protein, helping to prioritize compounds for synthesis and experimental testing.

Quantum Mechanical Calculations: These methods can be used to study the electronic properties of the molecule, such as its electrostatic potential and frontier molecular orbitals. researchgate.net This information can provide insights into its reactivity and potential for forming intermolecular interactions, which is valuable for both drug design and understanding its properties as a material. For instance, calculations of hyperpolarizability can suggest potential applications in non-linear optics. researchgate.net

Molecular Dynamics Simulations: These simulations can provide a dynamic view of how this compound interacts with its biological target or how it behaves in a condensed phase, which is crucial for understanding its mechanism of action and for designing new materials with specific properties.

High-Throughput Screening (HTS): On the experimental side, HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. The results from HTS can be used to train and refine computational models, creating a feedback loop that enhances the efficiency of the discovery process.

By embracing these future research directions and tackling the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine and material science.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-ethoxyphenyl)-4-hydroxybenzamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via amide coupling between 4-hydroxybenzoic acid derivatives and 4-ethoxyaniline. Key steps include:

- Activation of the carboxylic acid using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Catalysis by 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Solvent selection (e.g., dichloromethane or DMF) and temperature control (room temperature to 60°C) to minimize side reactions.

- Data Table :

| Reagent/Condition | Role | Optimal Parameters |

|---|---|---|

| DCC/EDC | Carboxylic acid activation | 1.2 eq, RT |

| DMAP | Catalyst | 0.1 eq |

| Solvent | Reaction medium | DMF, 40°C |

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of This compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., ethoxy group at para-position, hydroxybenzamide backbone) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers design initial biological assays to evaluate the antimicrobial potential of This compound?

- Methodology :

- Microplate Dilution Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Minimum Inhibitory Concentration (MIC) : Serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubated at 37°C for 18–24 hours .

- Controls : Include known antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤1%).

Advanced Research Questions

Q. How can density functional theory (DFT) calculations elucidate the electronic properties and reactive sites of This compound?

- Methodology :

- Software : Gaussian or ORCA with B3LYP/6-311G(d,p) basis set.

- Parameters : Calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices to predict nucleophilic/electrophilic sites .

- Data Table :

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO | -6.2 | Electron-donating capacity |

| LUMO | -1.8 | Electron-accepting capacity |

| Band Gap | 4.4 | Chemical reactivity |

Q. What strategies resolve contradictions in reported biological activity data for This compound across different studies?

- Methodology :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent systems) to identify variability sources.

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized protocols.

- Structural Analogues : Test derivatives to isolate functional group contributions .

Q. How does X-ray crystallography using SHELXL refine the molecular packing and hydrogen-bonding networks of This compound?

- Methodology :

- Data Collection : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen-bonding analysis (e.g., O–H···O interactions between hydroxy and ethoxy groups) .

- Key Output : Space group, unit cell parameters, and R-factor (<0.05 for high-resolution data).

Q. What in silico approaches predict the pharmacokinetic and toxicity profiles of This compound?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and hepatotoxicity.

- Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., bacterial DNA gyrase) .